molecular formula C13H10N2S B15081800 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile CAS No. 78564-23-5

6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile

Cat. No.: B15081800
CAS No.: 78564-23-5
M. Wt: 226.30 g/mol
InChI Key: SOTKVCNAYQJPMJ-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of thioxopyridines. This compound is characterized by its unique structure, which includes a thioxo group attached to a dihydropyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 4-phenyl-3-buten-2-one with thiourea in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired thioxopyridine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted thioxopyridines.

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, its interaction with cellular pathways may contribute to its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile stands out due to its specific thioxo group, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

6-methyl-4-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-9-7-11(10-5-3-2-4-6-10)12(8-14)13(16)15-9/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTKVCNAYQJPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=S)N1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354272
Record name 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78564-23-5
Record name 6-Methyl-4-phenyl-2-thioxo-1,2-dihydro-pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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